molecular formula C14H13NO5S B2752626 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone CAS No. 494827-26-8

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

Cat. No.: B2752626
CAS No.: 494827-26-8
M. Wt: 307.32
InChI Key: MZAOPMSOTIPXEO-UHFFFAOYSA-N
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Description

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is a fascinating chemical compound known for its unique structure and diverse applications in scientific research. This compound features a cyclohexa-2,5-dienone core with an ethoxyphenyl sulfonyl group and an oxime functionality, making it a versatile molecule in organic synthesis and various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety . The compound interacts with these targets in the presence of a rhodium (II) catalyst .

Mode of Action

The compound undergoes a rhodium (II)-catalyzed divergent intramolecular tandem cyclization . When the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . This results in the formation of cyclopropa [cd]indole derivatives .

Biochemical Pathways

The affected biochemical pathway involves the cyclopropanation of α-imino rhodium carbenes with electron-deficient intra-annular olefins . This is the first example of such a reaction . The reaction mechanisms have also been proposed along with a synthetic transformation .

Result of Action

The result of the compound’s action is the formation of cyclopropa [cd]indole derivatives . These derivatives are formed in moderate to good yields .

Action Environment

The action of the compound is influenced by the presence of a rhodium (II) catalyst . The type of connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety also affects the compound’s action . If the connecting atom is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . If the connecting linker is an oxygen atom, an oxy–Cope rearrangement can be triggered under similar reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone typically involves the reaction of cyclohexa-2,5-dienone with 4-ethoxyphenyl sulfonyl chloride in the presence of a base, followed by the addition of hydroxylamine to introduce the oxime group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The ethoxyphenyl sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted cyclohexa-2,5-dienone compounds. These products are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
  • **4-(((4-Methylphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
  • **4-(((4-Chlorophenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

Uniqueness

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone stands out due to its ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This unique feature can affect the compound’s solubility, stability, and overall chemical behavior, making it a valuable molecule for specific applications .

Properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAOPMSOTIPXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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